7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile

Lipophilicity profiling Physicochemical property comparison Lead optimization

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile (CAS 59615‑75‑7) is a 2‑phenyl‑substituted 5,6‑dihydroindolizine‑6‑carbonitrile derivative (C₁₆H₁₂N₂O, MW 248.28 g·mol⁻¹). The compound belongs to a broader class of indolizine‑based heterocycles that have attracted interest as kinase inhibitors and apoptosis modulators.

Molecular Formula C16H12N2O
Molecular Weight 248.285
CAS No. 59615-75-7
Cat. No. B2516224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile
CAS59615-75-7
Molecular FormulaC16H12N2O
Molecular Weight248.285
Structural Identifiers
SMILESCC1=C(C(=O)N2CC(=CC2=C1)C3=CC=CC=C3)C#N
InChIInChI=1S/C16H12N2O/c1-11-7-14-8-13(12-5-3-2-4-6-12)10-18(14)16(19)15(11)9-17/h2-8H,10H2,1H3
InChIKeyYLSWSSCRJOUHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile (CAS 59615-75-7): Baseline Differentiation Profile for Informed Procurement


7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile (CAS 59615‑75‑7) is a 2‑phenyl‑substituted 5,6‑dihydroindolizine‑6‑carbonitrile derivative (C₁₆H₁₂N₂O, MW 248.28 g·mol⁻¹) . The compound belongs to a broader class of indolizine‑based heterocycles that have attracted interest as kinase inhibitors [1] and apoptosis modulators [2]. **Critically, direct head‑to‑head biological potency comparisons between this compound and its closest structural analogs are absent from the peer‑reviewed literature.** The differentiation evidence presented below therefore relies on quantifiable physicochemical properties, vendor‑specified purity specifications, and structure‑derived synthetic-utility advantages that inform compound selection where empirical bioactivity data are unavailable.

Why Generic Indolizine-6-carbonitrile Interchange Fails: The Case of 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile


Indolizine derivatives are exquisitely sensitive to even single‑atom substitutions. The Kucukdisli–Opatz one‑pot synthesis demonstrates that varying the substituent pattern at positions 5‑8 directly alters the electronic character and subsequent reactivity of the indolizine core [1]. Practically, this means that the 2‑phenyl, 2‑(4‑methylphenyl), and spiro‑protected analogs—despite sharing the 7‑methyl‑5‑oxo‑6‑carbonitrile scaffold—cannot be freely interchanged in biological assays or synthetic sequences without risking divergent outcomes. The quantitative comparisons that follow establish measurable differences in lipophilicity, purity, and derivatization potential that inform intentional compound selection.

Quantitative Differentiation Evidence for 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile (CAS 59615-75-7)


Lipophilicity Differentiation: ~200‑Fold Higher logP Versus the Spiro[1,3]dioxolane‑Protected Analog

The target compound exhibits a calculated logP of 2.931 , whereas the spiro[1,3]dioxolane‑protected analog (CAS 58610‑64‑3) has a calculated logP of 0.63168 . The difference of ΔlogP = 2.30 corresponds to an approximately 200‑fold higher octanol–water partition coefficient, indicating that the target compound is dramatically more lipophilic and better suited for membrane‑permeability‑dependent applications.

Lipophilicity profiling Physicochemical property comparison Lead optimization

Lipophilicity Tuning: 3.4‑Fold Lower logP Compared to the 2‑(4‑Methylphenyl) Congener

Within the same ChemDiv screening library, the target 2‑phenyl compound exhibits a calculated logP of 2.931, while the 2‑(4‑methylphenyl) analog has a logP of 3.4595 . The ΔlogP of −0.5285 represents a 3.4‑fold lower partition coefficient for the parent phenyl compound, positioning it in a more desirable lipophilicity range for many drug‑discovery applications (logP < 3).

Structure–Activity Relationship (SAR) Lipophilicity Drug-like properties

Purity Specification Advantage: 98% (NLT) Versus 95% Industry Standard for the Closest Spiro Analog

MolCore supplies the target compound at a minimum purity of 98% (HPLC, ISO‑certified quality system) . In contrast, the spiro‑protected analog (CAS 58610‑64‑3) is widely offered at 95% purity by major vendors such as Aladdin Scientific . The 3‑percentage‑point higher minimum purity reduces the risk of impurity‑driven false positives or variable potency readouts in biological assays.

Purity specification Quality control Reproducibility

Synthetic Versatility: Unsubstituted 2‑Phenyl Ring Permits Downstream Derivatization Unavailable to 4‑Substituted Analogs

The target compound carries an unsubstituted phenyl group at C‑2, leaving the para‑position available for electrophilic aromatic substitution (nitration, halogenation, Friedel–Crafts acylation) . In contrast, the 2‑(4‑methylphenyl) and 2‑(4‑methoxyphenyl) analogs have the para‑position blocked , restricting post‑scaffold functionalization to meta‑directed or pre‑functionalized approaches.

Synthetic chemistry Building blocks Library design

Evidence‑Driven Application Scenarios for 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile (CAS 59615-75-7)


Lipophilicity‑Controlled Screening Library Design for Cell‑Based Assays

The target compound’s moderate calculated logP of 2.93 positions it in the optimal range for cell permeability while avoiding the excessive lipophilicity (logP 3.46) of the 4‑methylphenyl analog or the very low lipophilicity (logP 0.63) of the spiro analog. Procurement of this specific derivative is justified when designing screening libraries that require balanced solubility–permeability profiles .

Diversifiable Scaffold for Parallel Medicinal Chemistry Derivatization

The unsubstituted 2‑phenyl ring provides a reactive handle for late‑stage functionalization via electrophilic aromatic substitution, enabling rapid exploration of SAR at the para‑position. This advantage is absent in the 4‑substituted phenyl analogs, making the target compound the preferred core scaffold for library expansion .

High‑Purity Reference Material for Analytical Method Development

With a vendor‑certified purity of ≥98% (MolCore, ISO‑certified) , this compound is suitable as a reference standard for HPLC or LC‑MS method development, offering lower impurity interference than the 95%‑purity spiro analog commonly available from major suppliers .

Physicochemical Benchmarking in Structure–Property Relationship (SPR) Studies

The availability of internally consistent calculated physicochemical data (logP, logD, logSw) from ChemDiv for both the target compound and its 4‑methylphenyl analog enables meaningful SPR comparisons. Researchers can use this compound to probe the impact of para‑substitution on lipophilicity and solubility within a congeneric series.

Quote Request

Request a Quote for 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.